molecular formula C19H18BrN5O2 B2809770 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396873-47-4

5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Katalognummer B2809770
CAS-Nummer: 1396873-47-4
Molekulargewicht: 428.29
InChI-Schlüssel: IZCJQHZIIIUEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a synthetic compound that has been widely studied for its potential in various fields of research and industry. It belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives designed and synthesized for the treatment of Alzheimer’s disease (AD) .


Synthesis Analysis

The compound is part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The specific synthesis process of this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of the compound is C19H18BrN5O2 and it has a molecular weight of 428.29.


Chemical Reactions Analysis

The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.29. The specific physical and chemical properties of this compound are not detailed in the available resources.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research has identified compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide as potential antiprotozoal agents. For instance, a study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Anticancer and Anti-inflammatory Agents

Another area of research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research suggests potential applications in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Anti-bacterial Agents

Several studies have synthesized and evaluated the antibacterial activities of compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial drugs (Verbitskiy et al., 2017).

Imaging Agents for Neuroinflammation

Research into the development of new PET imaging agents for neuroinflammation identified compounds related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds are explored for their potential to noninvasively image reactive microglia, disease-associated microglia, and neuroinflammatory processes in vivo, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

Zukünftige Richtungen

The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD). The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . This suggests that these compounds, including “5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide”, could be further studied for their potential in the treatment of AD.

Eigenschaften

IUPAC Name

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCJQHZIIIUEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.